molecular formula C20H20N2O3 B2821169 N-(4-ethylphenyl)-3-propionamidobenzofuran-2-carboxamide CAS No. 888453-69-8

N-(4-ethylphenyl)-3-propionamidobenzofuran-2-carboxamide

Cat. No. B2821169
CAS RN: 888453-69-8
M. Wt: 336.391
InChI Key: VVWTZILSKLMLIK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. Unfortunately, specific information on the molecular structure of “N-(4-ethylphenyl)-3-propionamidobenzofuran-2-carboxamide” is not available .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. Unfortunately, specific information on the physical and chemical properties of “this compound” is not available .

Scientific Research Applications

Pharmacokinetics and Metabolism

  • Clinical Pharmacokinetics : Studies on compounds like N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA) have focused on their pharmacokinetics and metabolism in humans. For instance, a Phase I study on DACA revealed insights into its cytotoxic action, dose-limiting toxicity, and the importance of exploring higher doses for therapeutic efficacy (McCrystal et al., 1999).

  • Metabolism and Disposition : Research involving compounds like SB-649868, an orexin 1 and 2 receptor antagonist, provides detailed analyses of their disposition and metabolism in humans, indicating the principal routes of metabolism and the extent of excretion through urine and feces (Renzulli et al., 2011).

Therapeutic Applications

  • Antitumor Activity : Certain compounds undergoing clinical trials, such as DACA, have been investigated for their antitumor properties, including their mechanisms of action and potential as cancer treatments. The metabolic pathways and excretion profiles offer critical insights for optimizing dosing regimens (Schofield et al., 1999).

  • Diagnostic and Therapeutic Potential : Studies on other related compounds, such as sigma receptor ligands, highlight their potential in visualizing tumors in vivo, suggesting applications in diagnosing and assessing the therapeutic efficacy of treatments for conditions like breast cancer (Caveliers et al., 2002).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Unfortunately, specific information on the mechanism of action of “N-(4-ethylphenyl)-3-propionamidobenzofuran-2-carboxamide” is not available .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks to human health and the environment. Unfortunately, specific information on the safety and hazards of “N-(4-ethylphenyl)-3-propionamidobenzofuran-2-carboxamide” is not available .

properties

IUPAC Name

N-(4-ethylphenyl)-3-(propanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-3-13-9-11-14(12-10-13)21-20(24)19-18(22-17(23)4-2)15-7-5-6-8-16(15)25-19/h5-12H,3-4H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWTZILSKLMLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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